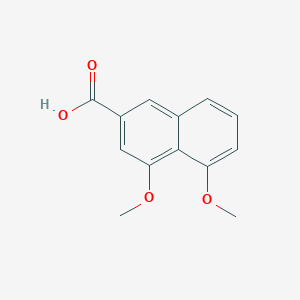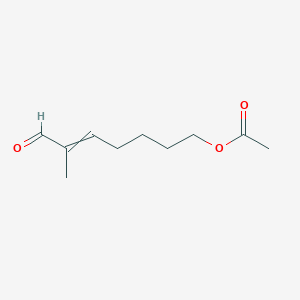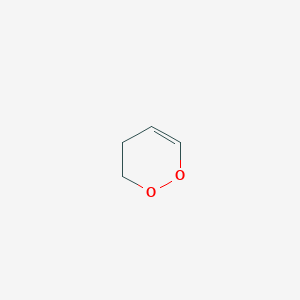
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is a complex organic compound characterized by its long hydrophobic chains and multiple ether linkages. This compound is of interest due to its unique structural properties, which make it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide typically involves multi-step organic reactions. One common method includes the reaction of dioctadecylamine with a polyethylene glycol derivative, followed by the introduction of a hydroxy group at the terminal position. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include purification steps such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amide group may produce a primary or secondary amine.
Scientific Research Applications
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in membrane studies and as a model compound for lipid interactions.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Mechanism of Action
The mechanism by which 14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide exerts its effects is largely dependent on its structural features. The long hydrophobic chains allow it to interact with lipid bilayers, potentially altering membrane fluidity and permeability. The ether linkages and hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: An azide derivative with similar polyethylene glycol-like characteristics.
tert-Butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)carbamate: A compound with a similar backbone but different functional groups.
Uniqueness
14-Hydroxy-N,N-dioctadecyl-3,6,9,12-tetraoxatetradecan-1-amide is unique due to its specific combination of long hydrophobic chains and multiple ether linkages, which confer distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.
Properties
CAS No. |
187600-74-4 |
|---|---|
Molecular Formula |
C46H93NO6 |
Molecular Weight |
756.2 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-N,N-dioctadecylacetamide |
InChI |
InChI=1S/C46H93NO6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(46(49)45-53-44-43-52-42-41-51-40-39-50-38-37-48)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h48H,3-45H2,1-2H3 |
InChI Key |
KTXQOFSYPDIMSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)
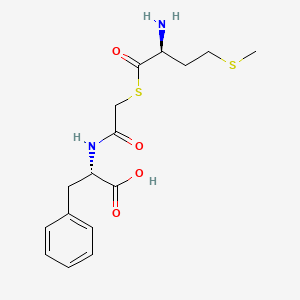
![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
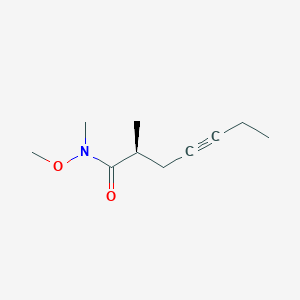


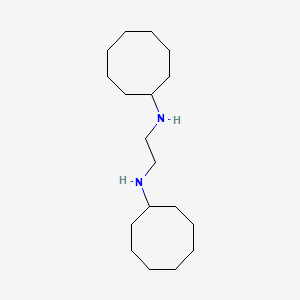
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
![Propanamide, 2-amino-N-[2-fluoro-2-(phenylthio)ethyl]-, (2S)-](/img/structure/B12576646.png)
![4-[Hydroxy(isobutyryl)amino]butanoic acid](/img/structure/B12576659.png)
